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Compound of Interest

Compound Name: 6-Cyclobutyl-1,4-oxazepane

CAS No.: 1803600-66-9

Cat. No.: B1435670

Get Quote

Executive Summary & Strategic Value
The 1,4-oxazepane scaffold represents a "privileged structure" in modern drug discovery,

offering a unique seven-membered geometry that bridges the gap between the flexibility of

linear chains and the rigidity of smaller rings like morpholines. Despite their potential to improve

solubility and metabolic stability in lead compounds, 1,4-oxazepanes—specifically those

functionalized at the 6-position—remain underutilized due to historical synthetic difficulties.

This guide details a robust, scalable protocol for accessing 6-hydroxy-1,4-oxazepanes and

their derivatives (6-amino, 6-oxo). Unlike traditional methods that suffer from poor

regioselectivity or polymerization, this approach leverages the regioselective ring-opening of

epichlorohydrin followed by intramolecular etherification, a pathway optimized for multigram to

kilogram scales.

Key Advantages of this Protocol:
Scalability: Avoids high-dilution requirements typical of medium-ring closures by exploiting

kinetic favorability of the intermediate.
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Stereocontrol: Compatible with chiral epichlorohydrins to generate enantiopure (6R) or (6S)

cores.

Versatility: The resulting 6-hydroxyl group serves as a pivot point for diverse downstream

functionalization.

Retrosynthetic Logic & Mechanism
The construction of the 7-membered ring is most efficiently achieved by a [4+3] disconnection

strategy, utilizing a 2-aminoethanol derivative (2-carbon N-C-C-O fragment) and an

epihalohydrin (3-carbon C-C-C fragment).

Mechanistic Pathway[1][2][3][4]
Regioselective Epoxide Opening: The secondary amine of the N-protected aminoethanol

attacks the less hindered terminal carbon of epichlorohydrin.

Chlorohydrin Intermediate: This forms a linear chlorohydrin species.[1]

Intramolecular Cyclization: Under basic conditions, the hydroxyl group of the aminoethanol

arm displaces the terminal chloride, closing the ring.
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Figure 1: Retrosynthetic disconnection showing the assembly of the 7-membered core from

commodity starting materials.

Detailed Experimental Protocol
Protocol A: Synthesis of N-Benzyl-6-hydroxy-1,4-
oxazepane
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Scale: 100 mmol (approx. 20 g output) | Time: 24 Hours | Yield: 75-85%

Reagents & Materials
Substrate: N-Benzyl-2-aminoethanol (15.1 g, 100 mmol)

Electrophile: (±)-Epichlorohydrin (10.2 g, 110 mmol) [Use (R)- or (S)- isomer for chiral

synthesis]

Solvent: Methanol (anhydrous), THF (anhydrous)

Base: Sodium Hydride (60% dispersion in oil) or Potassium tert-butoxide (1M in THF)

Step 1: Regioselective Alkylation (Epoxide Opening)[1]
Setup: Charge a 250 mL round-bottom flask with N-benzyl-2-aminoethanol (15.1 g) and

anhydrous Methanol (50 mL). Cool to 0°C using an ice bath.

Addition: Add Epichlorohydrin (10.2 g) dropwise over 30 minutes. Note: Exothermic reaction;

maintain internal temperature <10°C to prevent bis-alkylation.

Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 16 hours.

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting amine should be consumed,

replaced by a more polar chlorohydrin spot.

Workup: Concentrate the mixture in vacuo to remove methanol. The resulting viscous oil

(linear chlorohydrin) is used directly in Step 2 to avoid reversion.

Step 2: Intramolecular Cyclization[1]
Dissolution: Dissolve the crude oil from Step 1 in anhydrous THF (200 mL). Critical: A

concentration of ~0.5 M is recommended. Higher concentrations increase the risk of

intermolecular polymerization.

Base Addition: Cool the solution to 0°C. Carefully add NaH (10.0 g, 250 mmol, 2.5 equiv)

portion-wise. Safety Warning: Vigorous hydrogen gas evolution. Ensure adequate venting.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1426250
https://www.benchchem.com/product/b1426250
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435670?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclization: Once gas evolution subsides, warm the mixture to reflux (66°C) and stir for 4–6

hours.

Quench: Cool to 0°C. Quench excess hydride by dropwise addition of Saturated Aqueous

NH₄Cl.

Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash

column chromatography (Gradient: 0-5% MeOH in DCM).

Data Verification Table

Parameter Specification Observation/Notes

Appearance Pale yellow oil
Darkens upon standing if
not pure.

1H NMR (CDCl3) δ 3.8-4.0 (m, 1H, H-6)

Characteristic multiplet for the

proton at the functionalized

center.

MS (ESI) [M+H]+ = 208.1
Consistent with N-benzyl-6-

hydroxy-1,4-oxazepane.

| Chirality (if applicable) | >98% ee | Retention of configuration from epichlorohydrin. |

Downstream Functionalization (The "6-Position"
Pivot)
The 6-hydroxy group is a versatile handle. It can be oxidized to the ketone (oxazepan-6-one) or

converted to an amine.

Protocol B: Synthesis of 6-Amino-1,4-oxazepane (via
Ketone)
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Direct displacement of the 6-OH is difficult due to ring conformational issues. The most reliable

route is Oxidation → Reductive Amination.

Oxidation: Treat the 6-hydroxy compound with Dess-Martin Periodinane (1.2 equiv) in DCM

at 0°C -> RT.

Product: 1,4-oxazepan-6-one (Unstable; use immediately).

Reductive Amination:

Dissolve the ketone in MeOH.

Add Ammonium Acetate (10 equiv) and NaCNBH₃ (1.5 equiv).

Stir for 24 hours.

Result: 6-Primary Amino-1,4-oxazepane (predominantly cis relative to C2/C7 substituents

if present).

Troubleshooting & Optimization Logic
Common failure modes in medium-ring synthesis include polymerization and elimination.
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Low Yield / Impurities

Is the major byproduct
a polymer/oligomer?

Is the byproduct
an elimination product (Allylic)?

No

Solution: Increase Dilution
in Step 2 (0.5M -> 0.1M)

Yes

Solution: Lower Temperature
Change Base to KOtBu

Yes
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Figure 2: Decision tree for troubleshooting cyclization efficiency.

Critical Process Parameters (CPP)
Temperature Control (Step 1): If the alkylation exceeds 25°C, the amine may attack the C-Cl

bond of epichlorohydrin directly, leading to wrong regioisomers (azetidiniums).

Base Selection (Step 2): NaH is standard, but for GMP scale-up, KOtBu in THF or aqueous

NaOH/Toluene with a phase transfer catalyst (TBAB) is safer and often provides comparable

yields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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